Benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate
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Overview
Description
Benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzyl group and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperazine ring.
Tetrazole Formation: The tetrazole moiety is formed by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Final Coupling: The final step involves coupling the tetrazole-substituted piperazine with benzyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Benzyl chloride or other alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzyl or piperazine rings.
Reduction: Reduced forms of the tetrazole or piperazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its tetrazole moiety is known to mimic carboxylate groups, making it a valuable component in the design of enzyme inhibitors and receptor antagonists.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of Benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole moiety can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The piperazine ring provides additional binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-[1-(2-hydroxyethyl)tetrazol-5-yl]piperazine-1-carboxylate
- Benzyl 4-[1-(2-ethoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate
- Benzyl 4-[1-(2-methylpropyl)tetrazol-5-yl]piperazine-1-carboxylate
Uniqueness
Benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and overall biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
benzyl 4-[1-(2-methoxyethyl)tetrazol-5-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-24-12-11-22-15(17-18-19-22)20-7-9-21(10-8-20)16(23)25-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMCVWCEVLLZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=N1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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